Ipkonazol

Übersicht

Beschreibung

Ipconazole is a systemic, broad-spectrum fungicide belonging to the triazole class of chemicals. It is primarily used as a seed treatment to protect plants from soil-borne and seed-borne diseases. The compound is known for its effectiveness in inhibiting sterol synthesis in fungi, which is crucial for fungal cell membrane integrity .

Wissenschaftliche Forschungsanwendungen

Ipconazole has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the synthesis and reactivity of triazole fungicides.

Biology: Research on Ipconazole includes its effects on fungal cell membranes and its potential toxicity to non-target organisms.

Medicine: Studies have explored its potential use in treating fungal infections in humans and animals.

Industry: Ipconazole is widely used in agriculture to protect crops, turfgrass, ornamental flowers, and conifers from fungal diseases .

Wirkmechanismus

Target of Action

Ipconazole, a demethylation inhibitor of fungal ergosterol biosynthesis , primarily targets the GABAergic inhibitory neurons in the developing brain . These neurons play a crucial role in maintaining the balance of excitation and inhibition in the neural network .

Mode of Action

Ipconazole interacts with its targets by disrupting mitochondrial homeostasis . This disruption leads to a decrease in the mitochondrial density in the forebrain of the larvae treated with ipconazole . The compound also interrupts the expression of gad1b, confirming that GABAergic inhibitory neurons are dysregulated .

Biochemical Pathways

Ipconazole affects the mitochondrial-specific antioxidants, superoxide dismutases 1 and 2, and the genes essential for mitochondrial genome maintenance and functions . This suggests that ipconazole-driven oxidative stress is a key factor in its mode of action . The compound also substantially reduces hsp70 expression and increases ERK1/2 phosphorylation in a dose-dependent manner .

Pharmacokinetics

It is known that similar compounds, such as itraconazole, voriconazole, posaconazole, and isavuconazole, are metabolized in the liver . These azoles are substrates and inhibitors of cytochrome P450 (CYP) isoenzymes and are therefore involved in numerous drug–drug interactions .

Result of Action

Ipconazole exposure results in cytotoxic effects by reducing cell viability, generating oxidative stress, and inducing cell death in SH-SY5Y cells . This suggests that ipconazole exposure should be considered as a factor in the presentation of neurotoxicity or neurodegeneration .

Action Environment

Ipconazole is widely used in modern agriculture for foliar and seed treatment, and is authorized for use in livestock feed . Waste from ipconazole treatment enters rivers and groundwater through disposal and rain, posing potential toxicity to humans and other organisms . Its metabolites remain stable under standard hydrolysis conditions . Therefore, environmental factors such as the presence of water bodies and rainfall can influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Ipconazole interacts with various biomolecules, leading to a series of biochemical reactions. It has been observed to induce oxidative stress, cell death, and proinflammation in SH-SY5Y neuroblastoma cells .

Cellular Effects

Ipconazole has a significant impact on cellular processes. It reduces cell viability and generates oxidative stress, leading to cell death in SH-SY5Y cells . It also influences cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Ipconazole exerts its effects at the molecular level through various mechanisms. It induces an overexpression of Bax, Casp3, APAF1, and BNIP3 (cell death genes); NLRP3, Casp1, and IL1B (inflammasome complex genes); and NFκB, TNFα, and IL6 (inflammation genes). It also reduces the expression of NRF2, SOD, and GPx (antioxidant genes) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ipconazole change over time. It has been observed that Ipconazole, in a dose-dependent manner, reduces cell viability and increases ROS production and caspase3/7 enzyme activity in SH-SY5Y cells .

Dosage Effects in Animal Models

The effects of Ipconazole vary with different dosages in animal models. At high doses, it has been observed to produce cytotoxic effects by reducing cell viability, generating oxidative stress, and inducing cell death .

Metabolic Pathways

Its role in inducing oxidative stress suggests that it may interact with enzymes or cofactors involved in cellular redox reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ipconazole involves several steps, starting with the preparation of key intermediates. One common route includes the reaction of 4-chlorobenzyl chloride with isopropyl cyclopentanone in the presence of a base to form an intermediate. This intermediate is then reacted with 1H-1,2,4-triazole in the presence of a suitable catalyst to yield Ipconazole .

Industrial Production Methods

Industrial production of Ipconazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Ipconazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of various oxidative metabolites.

Reduction: Reduction reactions can alter the functional groups present in Ipconazole, potentially affecting its fungicidal activity.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the triazole ring or other parts of the molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic reagents like sodium azide and potassium cyanide can be employed under controlled conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ipconazole is structurally similar to other triazole fungicides, such as:

- Epoxiconazole

- Tebuconazole

- Flutriafol

- Propiconazole

Uniqueness

What sets Ipconazole apart from these similar compounds is its specific molecular structure, which provides unique binding properties to the target enzyme, 14-alpha demethylase. This results in a distinct spectrum of activity and efficacy against various fungal pathogens .

Ipconazole’s unique properties make it a valuable tool in both agricultural and scientific research, offering effective protection against a wide range of fungal diseases while also serving as a model compound for studying triazole fungicides.

Eigenschaften

IUPAC Name |

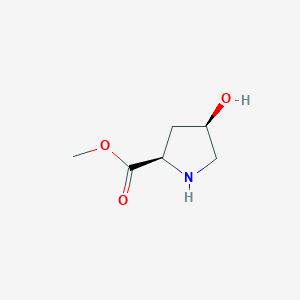

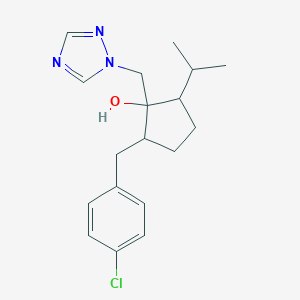

2-[(4-chlorophenyl)methyl]-5-propan-2-yl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClN3O/c1-13(2)17-8-5-15(9-14-3-6-16(19)7-4-14)18(17,23)10-22-12-20-11-21-22/h3-4,6-7,11-13,15,17,23H,5,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYCMDBMOLSEAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7034674 | |

| Record name | Ipconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125225-28-7 | |

| Record name | Ipconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125225-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ipconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125225287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentanol, 2-[(4-chlorophenyl)methyl]-5-(1-methylethyl)-1-(1H-1,2,4-triazol-1-ylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ipconazole is a triazole fungicide that inhibits the biosynthesis of ergosterol [, , , ], a critical component of fungal cell membranes. It specifically targets the CYP51 (cytochrome P450) enzyme, also known as 14α-demethylase, which is involved in the demethylation step of ergosterol biosynthesis [, ]. By inhibiting this enzyme, Ipconazole disrupts the formation of ergosterol, leading to membrane dysfunction and ultimately fungal cell death [, ].

A: Yes, Ipconazole has been shown to inhibit gibberellin production in Fusarium moniliforme, the causal agent of Bakanae disease in rice []. This inhibition occurs even at fungistatic concentrations, suggesting a potential role in its effectiveness against Bakanae disease [].

A: Research has shown that Ipconazole exposure can disrupt mitochondrial homeostasis in zebrafish, leading to reduced locomotive activity during early development []. This appears to be linked to oxidative stress induced by the fungicide, as evidenced by reduced expression of mitochondrial-specific antioxidants []. Additionally, Ipconazole can dysregulate GABAergic inhibitory neurons in zebrafish, potentially leading to an uncoordinated neural network [].

ANone: The molecular formula of Ipconazole is C17H20ClN3O, and its molecular weight is 317.82 g/mol.

A: The specific stereochemistry of Ipconazole is crucial for its activity. Research has shown that the diastereomers with the (1RS,2SR,5RS;1RS,2SR,5SR) configuration exhibit higher fungicidal activity compared to other diastereomers []. This highlights the importance of the three-dimensional arrangement of atoms within the molecule for effective target binding and activity.

A: Yes, studies have investigated the structure-activity relationships of Ipconazole analogs. Replacing the isopropyl group on the cyclopentane ring with other alkyl groups or a hydrogen atom led to variations in fungicidal activity and plant growth inhibitory effects. For example, removing the isopropyl group or replacing it with a methyl group resulted in compounds with strong plant growth inhibitory activity, while longer alkyl chain substitutions abolished this effect [, ]. This suggests that the isopropyl group plays a crucial role in determining the selectivity of Ipconazole towards fungal cells over plant cells.

A: Studies have examined the metabolism and residue levels of Ipconazole in rice plants after seed treatment. A significant portion of the applied Ipconazole was found to remain in the soil, while a smaller percentage was detected in roots and seeds. Only trace amounts reached the shoots, indicating limited translocation within the plant []. The primary metabolic reactions involved oxidation of the isopropyl and benzylmethylene groups []. Interestingly, Ipconazole and its initial metabolites detected in seedlings were not found in harvested rice grains, suggesting further degradation or transformation within the plant over time [].

A: While the research provided doesn't detail specific formulations, it highlights that Ipconazole is often used as a seed treatment, either alone or in combination with other fungicides [, , , , ]. This suggests that seed treatment formulations likely play a crucial role in ensuring effective delivery and protection against seed and soil-borne diseases.

A: The European Commission requested a review of Ipconazole's approval, specifically focusing on risks to birds and negligible exposure limits for humans through dietary and non-dietary routes []. This highlights the ongoing efforts to evaluate and ensure the safety of Ipconazole within the context of human and environmental health.

A: Although specific ADME data wasn't provided, studies on rice plants suggest that Ipconazole is absorbed by seeds and roots, with limited translocation to shoots []. Metabolism in plants primarily involves oxidation of the isopropyl and benzylmethylene groups []. Persistence of metabolites in soil and water indicates potential for environmental accumulation [, ]. Further research is needed to fully elucidate the ADME profile of Ipconazole in different organisms.

ANone: Researchers have employed various in vitro assays to evaluate Ipconazole's efficacy. These include:

- Mycelial growth inhibition assays: These are commonly used to determine the minimum inhibitory concentration (MIC) and EC50 values of Ipconazole against different fungal species [, , , , ].

- Spore germination assays: These assess the ability of Ipconazole to prevent fungal spore germination, a crucial step in disease establishment [].

- Gibberellin production assays: These have been used to investigate Ipconazole's inhibitory effects on gibberellin biosynthesis in fungi like Fusarium moniliforme [].

ANone: Yes, several studies have explored the efficacy of Ipconazole in controlling plant diseases under controlled and field conditions. These include:

- Greenhouse experiments: These have demonstrated the effectiveness of Ipconazole seed treatments in controlling Bakanae disease in rice [] and Ascochyta blight in chickpea [].

- Field trials: These have shown the potential of Ipconazole seed treatments in managing collar rot of groundnut [] and Phytophthora stem and root rot in soybean [, ].

ANone: Several factors can influence resistance development in fungi, including:

- Target site mutations: Changes in the CYP51 gene, particularly in the target site of Ipconazole, can reduce its binding affinity and effectiveness [].

ANone: The research highlights several other fungicides tested alongside Ipconazole, including:

- Phenamacril: Often used in combination with Ipconazole to control Bakanae disease in rice [].

- Metalaxyl: Frequently combined with Ipconazole in seed treatments for various crops [, , , ].

- Other triazole fungicides: These include prothioconazole, difenoconazole, tebuconazole, and others, often used in combination with Ipconazole for broader spectrum disease control [, , , , ].

- Non-triazole fungicides: These include thiram, fludioxonil, sedaxane, and others, each targeting different fungal pathways and offering varying levels of efficacy against specific pathogens [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.